molecular formula C11H8N4 B6598822 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine CAS No. 158629-09-5

4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine

Cat. No.: B6598822
CAS No.: 158629-09-5
M. Wt: 196.21 g/mol
InChI Key: JVPPOERHGQPYGQ-UHFFFAOYSA-N
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Description

4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization under acidic or basic conditions . Another approach involves the use of halo-carbonyl compounds with 2-aminopyridines .

Industrial Production Methods: Industrial production of this compound may involve scalable multicomponent reactions and the use of green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents like PEG-400 have been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in anti-inflammatory activity or DNA interaction in anticancer research .

Comparison with Similar Compounds

Uniqueness: 4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine stands out due to its unique fused ring structure, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its broad range of scientific research applications further highlight its uniqueness .

Properties

IUPAC Name

2-pyridin-4-ylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-4-13-11-14-10(8-15(11)7-1)9-2-5-12-6-3-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPPOERHGQPYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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